molecular formula C13H11N3O B1270366 5-Benzooxazol-2-yl-benzene-1,3-diamine CAS No. 56629-40-4

5-Benzooxazol-2-yl-benzene-1,3-diamine

Cat. No. B1270366
CAS RN: 56629-40-4
M. Wt: 225.25 g/mol
InChI Key: VEXMZKUPOWVZOA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-Benzooxazol-2-yl-benzene-1,3-diamine often involves intricate chemical reactions that allow for the formation of its complex structure. Although direct synthesis of this specific compound is not detailed, related research shows the use of hydrothermal conditions and coordination polymers formed from similar benzene derivatives, providing insights into potential synthesis pathways (He et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds closely related to 5-Benzooxazol-2-yl-benzene-1,3-diamine, such as ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate, has been elucidated through single-crystal X-ray diffraction, indicating complex intermolecular hydrogen bonding and the importance of the benzooxazol ring in stabilizing the molecular conformation (Marjani, 2013).

Chemical Reactions and Properties

Research into compounds containing the benzooxazol moiety often highlights their reactivity in various chemical reactions, such as cycloaddition reactions facilitated by gold catalysis, suggesting the potential reactivity of 5-Benzooxazol-2-yl-benzene-1,3-diamine in forming polysubstituted heterocycles (Xu et al., 2018).

Physical Properties Analysis

While specific information on 5-Benzooxazol-2-yl-benzene-1,3-diamine is scarce, studies on similar compounds can provide insights into their physical properties. For instance, aromatic propellenes demonstrate distinct NMR spectroscopic and crystallographic characteristics, hinting at the potential physical properties of 5-Benzooxazol-2-yl-benzene-1,3-diamine, such as solubility, melting points, and crystal structure (Foces-Foces et al., 1995).

Chemical Properties Analysis

The chemical properties of 5-Benzooxazol-2-yl-benzene-1,3-diamine can be inferred from studies on structurally similar compounds, which show a range of chemical behaviors, including the ability to participate in coordination polymers, luminescent properties, and magnetic properties, suggesting the versatility of the benzooxazol moiety in chemical applications (He et al., 2020).

Scientific Research Applications

Synthesis and Material Properties

  • Polyimide Synthesis: 5-Benzooxazol-2-yl-benzene-1,3-diamine is used in the synthesis of polyimides. These polyimides demonstrate excellent solubility in polar solvents and high thermal stability, with glass transition temperatures between 230 and 320°C (Ghaemy & Alizadeh, 2009).

Coordination Polymers and Structural Properties

  • Coordination Polymers Formation: This compound serves as a building block in creating coordination polymers. These structures feature unique topological frameworks and demonstrate interesting luminescent and magnetic properties (He et al., 2020).

Heterocyclic Systems and Chemical Reactions

  • Condensed Heterocyclic Systems: It plays a key role in synthesizing new diamines, leading to the formation of novel heterocyclic systems with potential applications in various chemical reactions and material sciences (Rusanov et al., 1977).

Catalytic Applications

  • Catalysis in Chemical Reactions: This compound has been utilized in synthesizing catalysts for chemical reactions like the Mizoroki–Heck coupling reaction, demonstrating high stability and efficiency in aqueous solutions (Shang et al., 2008).

Spectroscopic and Theoretical Studies

  • Fluorescence Studies: The compound has been studied for its fluorescence effects in various environments, contributing to our understanding of molecular aggregation and charge transfer effects (Matwijczuk et al., 2018).

Safety And Hazards

The safety data sheet for 5-Benzooxazol-2-yl-benzene-1,3-diamine provides detailed information on its safety and hazards . It is advised to handle this compound with care, avoid contact with skin and eyes, and use it only in a well-ventilated area .

properties

IUPAC Name

5-(1,3-benzoxazol-2-yl)benzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c14-9-5-8(6-10(15)7-9)13-16-11-3-1-2-4-12(11)17-13/h1-7H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXMZKUPOWVZOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC(=C3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354249
Record name 5-Benzooxazol-2-yl-benzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzooxazol-2-yl-benzene-1,3-diamine

CAS RN

56629-40-4
Record name 5-Benzooxazol-2-yl-benzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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